molecular formula C46H55Cl2NO16 B601183 Docetaxel Impurity 1 CAS No. 158810-73-2

Docetaxel Impurity 1

Cat. No.: B601183
CAS No.: 158810-73-2
M. Wt: 948.83
InChI Key:
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Description

Docetaxel Impurity 1 is a byproduct formed during the synthesis of Docetaxel, a chemotherapeutic agent used in the treatment of various cancers, including breast, ovarian, and non-small cell lung cancer. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the efficacy and safety of the drug. This compound is one such impurity that needs to be monitored and controlled during the production of Docetaxel .

Mechanism of Action

Target of Action

Docetaxel Impurity 1, like its parent compound Docetaxel, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound interacts with its targets by binding to microtubules . This binding is reversible and occurs with high affinity in a 1:1 stoichiometric ratio . The interaction of this compound with microtubules leads to the stabilization of the microtubule structure , promoting the polymerization of microtubules and inhibiting their depolymerization . This impedes the mitosis of tumor cells and eventually leads to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle , specifically the mitotic phase . By stabilizing microtubules, this compound prevents the normal function of microtubules during cell division . This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of Docetaxel, given their structural similarity. Docetaxel shows wide interpatient variability in clearance and toxicity . It is also known that Docetaxel has a narrow therapeutic index . The clearance of Docetaxel is estimated with non-linear mixed effects modeling .

Result of Action

The primary result of the action of this compound is the induction of cell death . By interfering with the normal function of microtubules and preventing cell division, this compound causes cells, particularly cancer cells, to undergo apoptosis . This leads to a reduction in tumor size and can potentially lead to the elimination of the tumor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of Docetaxel is greatly compromised due to its poor water solubility . To overcome this, inclusion complexes between Docetaxel and alkylenediamine-modified β-cyclodextrins were prepared, which remarkably increased the water solubility of Docetaxel . This suggests that the solubility, and therefore the bioavailability and efficacy, of this compound could potentially be enhanced through similar methods.

Biochemical Analysis

Biochemical Properties

Docetaxel Impurity 1 interacts with several biomolecules, primarily proteins and enzymes involved in cell division . It is known to bind to microtubules, promoting their polymerization and inhibiting their depolymerization . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and ultimately cell death .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by disrupting the cell cycle, particularly at the G2/M phase . This disruption leads to cell death, inhibiting the proliferation of cancer cells . Additionally, it has been shown to have a significant impact on gene expression, specifically downregulating the expression of anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with microtubules . By promoting the polymerization of tubulin and inhibiting its depolymerization, it stabilizes microtubules and disrupts their dynamics . This disruption prevents cell division and promotes cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been shown to have a burst effect, followed by a slow drug release . This pattern suggests that the compound has a significant initial impact, which gradually decreases over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . At a dosage of 1 mg/kg, it was found to be the most effective and safest dose, significantly increasing the cell apoptosis percentage . Higher dosages were found to be lethal .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized by the cytochrome P450 (CYP) 3A isoenzymes, resulting in several pharmacologically inactive oxidation products . This metabolism plays a crucial role in the drug’s elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It is believed to be transported to the peripheral compartments initially, followed by a slow efflux from these compartments .

Subcellular Localization

The subcellular localization of this compound is primarily associated with microtubules . As it binds to tubulin, a key component of microtubules, it is localized where these structures are found within the cell . This localization is crucial for its role in disrupting microtubule dynamics and inhibiting cell division .

Preparation Methods

The preparation of Docetaxel Impurity 1 involves synthetic routes similar to those used in the synthesis of Docetaxel. The process typically includes the following steps:

Chemical Reactions Analysis

Docetaxel Impurity 1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Docetaxel Impurity 1 has several scientific research applications, including:

Comparison with Similar Compounds

Docetaxel Impurity 1 can be compared with other impurities formed during the synthesis of Docetaxel, such as:

    Docetaxel Impurity E: This impurity is formed during the esterification step and has a similar chemical structure to this compound.

    Docetaxel Impurity F: This impurity is formed during the acylation step and has a different chemical structure compared to this compound.

    Docetaxel Impurity G: This impurity is formed during the cyclization step and has a unique chemical structure compared to this compound.

The uniqueness of this compound lies in its specific formation pathway and its potential impact on the quality and safety of Docetaxel .

Properties

CAS No.

158810-73-2

Molecular Formula

C46H55Cl2NO16

Molecular Weight

948.83

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-6-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,1

Origin of Product

United States

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